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Compound of Interest

Compound Name: SAHO2

Cat. No.: B12373451 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers prevent, detect, and eliminate mycoplasma contamination in Saos-

2 cell cultures.

Troubleshooting Guide
This guide addresses specific issues that may indicate mycoplasma contamination in your

Saos-2 cell cultures.

Q1: My Saos-2 cells are growing slower than usual and their morphology has changed. What

could be the cause?

A1: A decrease in proliferation rate and alterations in cell morphology can be early indicators of

mycoplasma contamination.[1] Mycoplasma can deplete essential nutrients from the culture

medium and secrete metabolic products that are toxic to the cells, leading to stunted growth.[2]

We recommend immediate testing for mycoplasma.

Q2: I've noticed an increase in floating cells and debris in my Saos-2 culture, but the media is

not turbid. Could this be mycoplasma?

A2: Yes, this is a classic sign of mycoplasma contamination. Unlike bacterial or fungal

contamination, mycoplasma does not typically cause turbidity in the culture medium.[2] The

increased cell death and debris can be a result of the cytotoxic effects of the contamination.

You should quarantine the culture and test for mycoplasma immediately.
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Q3: My Saos-2 cells are detaching from the flask in sheets or clumps. Is this related to

mycoplasma?

A3: While changes in cell adherence can have multiple causes, mycoplasma infection can alter

cell membrane properties and lead to detachment. If you observe this along with other signs

like reduced growth rate, it is highly advisable to test for mycoplasma.

Q4: I suspect mycoplasma contamination. What is the first thing I should do?

A4: Immediately quarantine the suspected culture and all related reagents (media, FBS, etc.) to

prevent cross-contamination.[3][4] Do not use the same incubator for healthy and suspected

cultures. Test the culture for mycoplasma using a reliable detection method, such as PCR.

Q5: My mycoplasma test came back positive. What are my options?

A5: The recommended course of action is to discard the contaminated culture and start a new

one from a frozen stock that has been tested and confirmed to be negative for mycoplasma.[5]

If the cell line is irreplaceable, you can attempt to eliminate the mycoplasma using specific

antibiotics. However, be aware that some treatments can be toxic to the cells and may not

always be 100% effective.[6][7]

Frequently Asked Questions (FAQs)
Prevention

Q1: What are the primary sources of mycoplasma contamination in a cell culture lab?

A1: The most common sources are previously infected cell cultures, contaminated laboratory

equipment (e.g., pipettors, incubators), and laboratory personnel (via aerosols).[8]

Contaminated reagents, such as serum and media, can also be a source.

Q2: How can I prevent mycoplasma contamination in my Saos-2 cultures?

A2: Strict adherence to aseptic technique is paramount. This includes:

Working in a certified laminar flow hood.

Regularly disinfecting all surfaces and equipment with 70% ethanol.[3]
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Using dedicated media and reagents for each cell line.

Quarantining all new cell lines until they are tested and confirmed to be mycoplasma-free.[4]

Regularly testing your cell cultures for mycoplasma.

Q3: How often should I test my Saos-2 cultures for mycoplasma?

A3: It is recommended to test your cultures every 1 to 2 months.[2] You should also test any

new cell lines upon arrival and before incorporating them into your general cell stock. Testing

should also be performed before cryopreservation.

Detection

Q4: What are the most common methods for mycoplasma detection?

A4: The most widely used and reliable methods are PCR-based assays, which are highly

sensitive and specific.[9] Other methods include direct culture on specific media (the "gold

standard," though time-consuming), and DNA staining (e.g., DAPI or Hoechst), which allows for

visualization of mycoplasma DNA under a fluorescence microscope.[2][8] ELISA-based kits that

detect mycoplasma antigens are also available.[9]

Q5: How do I choose the right mycoplasma detection kit?

A5: The choice of detection method depends on factors such as sensitivity, specificity,

turnaround time, and cost. PCR-based methods are generally preferred for their speed and

high sensitivity.[9] The table below compares some commercially available detection methods.

Data Presentation
Table 1: Comparison of Common Mycoplasma Detection Methods
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Method Principle
Turnarou
nd Time

Sensitivit
y

Specificit
y

Pros Cons

PCR

Amplificatio

n of

mycoplasm

a DNA

A few

hours
High High

Rapid,

sensitive,

and can

detect a

wide range

of species.

Can be

susceptible

to inhibition

and

requires a

thermal

cycler.

Culture

Growth of

mycoplasm

a on

selective

agar

3-4 weeks Very High High

Considered

the "gold

standard"

for

detecting

viable

mycoplasm

a.

Very slow,

and some

fastidious

species

may not

grow.

DNA

Staining

(DAPI/Hoe

chst)

Binds to

DNA and

fluoresces

< 1 hour Moderate Moderate

Rapid and

allows for

direct

visualizatio

n.

Less

sensitive

than PCR,

and

interpretati

on can be

subjective.

ELISA

Detection

of

mycoplasm

a antigens

2-3 hours
Moderate-

High
High

Relatively

simple and

does not

require

specialized

equipment.

Sensitivity

can vary,

and may

not detect

all species.

Table 2: Efficacy of Common Antibiotics for Mycoplasma Elimination
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Antibiotic
Class

Examples
Mechanism
of Action

Reported
Efficacy
Rate

Potential
for
Resistance

Common
Treatment
Duration

Fluoroquinolo

nes

Ciprofloxacin,

Enrofloxacin

Inhibit DNA

gyrase
71-86%[6] 3-20%[6] 1-2 weeks

Tetracyclines
Minocycline,

Doxycycline

Inhibit protein

synthesis
66-85%[7] 7-21%[7]

2-3 weeks

(often used in

combination)

Macrolides
Tiamulin,

Clindamycin

Inhibit protein

synthesis

Varies, often

used in

combination

Varies

2-3 weeks

(often used in

combination)

Combination

Products

Plasmocin™,

BM-Cyclin

Multiple

targets

>90%

(reported by

manufacturer

s)

Lower 2 weeks

Disclaimer: Efficacy rates can vary depending on the mycoplasma species, the cell line, and

the level of contamination.

Experimental Protocols
Protocol 1: Routine Mycoplasma Screening of Saos-2 Cells by PCR

Materials:

Saos-2 cell culture supernatant

Mycoplasma PCR detection kit (follow manufacturer's instructions)

Sterile microcentrifuge tubes

Micropipettes and sterile filter tips

Thermal cycler
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Procedure:

Grow Saos-2 cells to 70-80% confluency.

Collect 1 ml of the culture supernatant into a sterile microcentrifuge tube. It is best to collect

the sample just before a media change.

Centrifuge the supernatant at 200 x g for 5 minutes to pellet any detached Saos-2 cells.

Transfer the supernatant to a new sterile microcentrifuge tube.

Centrifuge the supernatant at 13,000 x g for 10 minutes to pellet the mycoplasma.

Carefully aspirate and discard the supernatant, leaving the pellet.

Proceed with DNA extraction from the pellet according to the instructions of your chosen

PCR detection kit.

Set up the PCR reaction as described in the kit protocol, including positive and negative

controls.

Run the PCR program on a thermal cycler.

Analyze the PCR products by gel electrophoresis. The presence of a band of the expected

size indicates mycoplasma contamination.

Protocol 2: Quarantine Procedure for New Saos-2 Cell Lines

Objective: To prevent the introduction of mycoplasma into the general cell culture stocks.

Procedure:

Upon arrival, handle the new vial of Saos-2 cells in a dedicated quarantine area, preferably

in a separate biosafety cabinet and incubator.

Thaw and culture the cells according to the supplier's protocol.[10][11] Use dedicated media

and reagents for this quarantine period.
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Expand the cells to a sufficient number to create a master cell bank (at least 10-20 vials) and

a working cell bank.

After the first passage, take a sample of the culture supernatant for mycoplasma testing

using a reliable method like PCR.

Cryopreserve the master cell bank while awaiting the test results.

If the mycoplasma test is negative, the cells can be released from quarantine and moved to

the general cell culture laboratory.

If the mycoplasma test is positive, discard the culture and all dedicated reagents.

Decontaminate the quarantine area thoroughly. Do not attempt to decontaminate the cells

unless they are absolutely irreplaceable.

Mandatory Visualization
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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